molecular formula C15H28 B8672429 Pentadecadiene-1,14

Pentadecadiene-1,14

Cat. No. B8672429
M. Wt: 208.38 g/mol
InChI Key: CXFSMVPFLZVLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecadiene-1,14 is a useful research compound. Its molecular formula is C15H28 and its molecular weight is 208.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentadecadiene-1,14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecadiene-1,14 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Pentadecadiene-1,14

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

pentadeca-1,14-diene

InChI

InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-4H,1-2,5-15H2

InChI Key

CXFSMVPFLZVLLK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The copper catalyzed coupling reaction of a Grignard reagent with an organic halide, which is commonly referred to as a halide displacement reaction, was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205). In the Synthesis paper the authors reported the coupling reaction of n-butylmagnesium bromide with n-hexyl bromide in the presence of dilithiumtetrachlorocuprate (Li2CuCl4). Since that report the use of Li2CuCl4 in coupling reactions has been quite extensive and is prominent in the synthesis of pheromones as well as in the synthesis of α,ω-olefins. One of the more interesting uses of this copper catalyzed coupling reaction may be found in U.S. Pat. No. 4,912,253 where sorbyl acetate was coupled with the Grignard prepared from the magnesium salt of chlorohexanol to form the codling moth (Laspeyresia pomonella) sex pheromone 8,10-dodecadien-1-ol on a metric ton scale. α,ω-olefins have been formed by coupling 4-pentenylmagnesium bromide with the bis-tosylate of 1,5-pentanediol to form 1,14-pentadecadiene in 81% yield (Tetrahedron 1991, 47, 6287-6292). 1,9-Decadiene has been prepared by the Li2CuCl4 catalyzed coupling reaction of 1,4-dibromobutane with allylmagnesium bromide at 25° C. in 38% yield (Synthetic Communications 1994, 24, 459-463).
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